1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and a trifluoromethylphenyl group, all connected through a urea linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate through the reaction of benzyl chloride with a suitable nucleophile, such as sodium methoxide, under reflux conditions.
Introduction of the Dimethoxyphenyl Group: The benzyl intermediate is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the dimethoxyphenyl group.
Formation of the Urea Linkage: The resulting intermediate is treated with an isocyanate derivative, such as phenyl isocyanate, to form the urea linkage.
Introduction of the Trifluoromethylphenyl Group: Finally, the compound is reacted with 3-(trifluoromethyl)phenyl isocyanate to introduce the trifluoromethylphenyl group, completing the synthesis of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are the corresponding carboxylic acids.
Reduction: Reduction reactions can be performed on the urea linkage using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.
Scientific Research Applications
1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Modulate Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxyphenyl)urea: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzyl-3-(3,4-dimethoxyphenyl)urea:
1-Benzyl-1-[(3,4-dimethoxyphenyl)methyl]urea: This compound lacks the trifluoromethyl group, leading to variations in its chemical behavior and biological activity.
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23F3N2O3 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C24H23F3N2O3/c1-31-21-12-11-18(13-22(21)32-2)16-29(15-17-7-4-3-5-8-17)23(30)28-20-10-6-9-19(14-20)24(25,26)27/h3-14H,15-16H2,1-2H3,(H,28,30) |
InChI Key |
NKZFFWPNHRYRQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
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